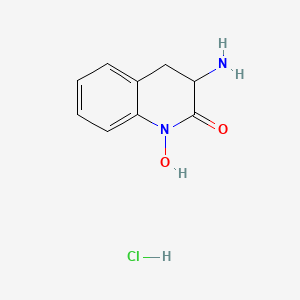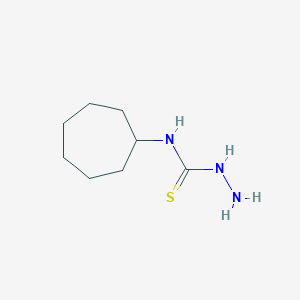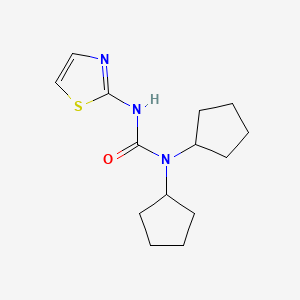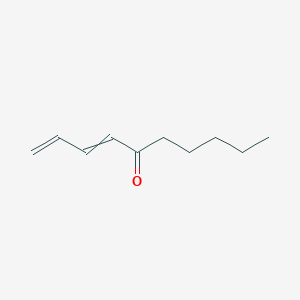![molecular formula C9H7N3 B8484821 6-Ethenylpyrido[2,3-b]pyrazine CAS No. 878389-49-2](/img/structure/B8484821.png)
6-Ethenylpyrido[2,3-b]pyrazine
Overview
Description
6-Ethenylpyrido[2,3-b]pyrazine is a heterocyclic compound . It is a novel pyrido[2,3-b]pyrazin based compound . It has been synthesized for the first time and its chemical structures were ascertained by spectral techniques (NMR, FT-IR) .
Synthesis Analysis
The synthesis of this compound involves multicomponent reactions . The chemical structures of the synthesized compounds were confirmed by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis
The molecular structure of this compound was determined using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory . The nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of the molecules were accomplished at B3LYP/6-31G (d,p) level .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are multicomponent reactions . The global reactivity parameters (GRPs) were correlated with the band gap (Egap) values .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using DFT computations . The dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated . Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response .properties
CAS RN |
878389-49-2 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-ethenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H7N3/c1-2-7-3-4-8-9(12-7)11-6-5-10-8/h2-6H,1H2 |
InChI Key |
PRWYUXWVDCSPQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{(S)-[4-(Hydroxymethyl)phenyl][(oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B8484750.png)



![4H-Thiopyran-4-one, 3,5-bis[(3,4-dichlorophenyl)methylene]tetrahydro-](/img/structure/B8484777.png)


![Carbamic acid,(3-amino-4'-methoxy[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8484813.png)

![Bicyclo[2.2.1]hept-2-ene-1-carbonitrile](/img/structure/B8484842.png)